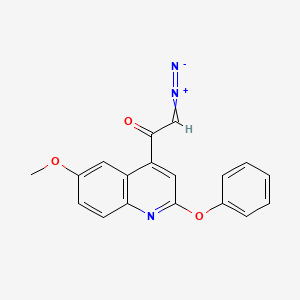![molecular formula C19H27NO2Si B14256571 (2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol CAS No. 497832-28-7](/img/structure/B14256571.png)
(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol is a compound that belongs to the class of amino alcohols It features a tert-butyl(diphenyl)silyl protecting group attached to the hydroxyl group of the amino alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol typically involves the protection of the hydroxyl group of serine or a similar amino alcohol. One common method involves the reaction of the amino alcohol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding amino acid or ketone.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) or hydrofluoric acid can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of amino acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of deprotected amino alcohols or new functionalized derivatives.
Applications De Recherche Scientifique
(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol depends on its specific application. In organic synthesis, it acts as a protected amino alcohol, allowing for selective reactions at other functional groups. In biological systems, it may interact with enzymes or receptors, influencing their activity through hydrogen bonding, hydrophobic interactions, or covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-3-{[tert-butyldimethylsilyl]oxy}propan-1-ol: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyl(diphenyl)silyl.
(2S)-2-Amino-3-{[tert-butyloxycarbonyl]oxy}propan-1-ol: Features a tert-butyloxycarbonyl protecting group.
(2S)-2-Amino-3-{[benzyl]oxy}propan-1-ol: Contains a benzyl protecting group.
Uniqueness
The tert-butyl(diphenyl)silyl group in (2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol provides unique steric and electronic properties, making it more resistant to hydrolysis and oxidation compared to other protecting groups. This enhances its stability and utility in various synthetic applications.
Propriétés
Numéro CAS |
497832-28-7 |
|---|---|
Formule moléculaire |
C19H27NO2Si |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[tert-butyl(diphenyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C19H27NO2Si/c1-19(2,3)23(22-15-16(20)14-21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14-15,20H2,1-3H3/t16-/m0/s1 |
Clé InChI |
FHULOYPIFMKIHG-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H](CO)N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


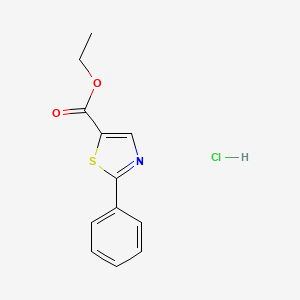

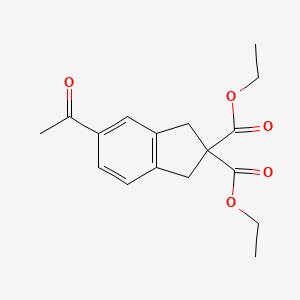
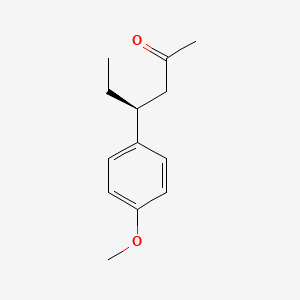
![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)
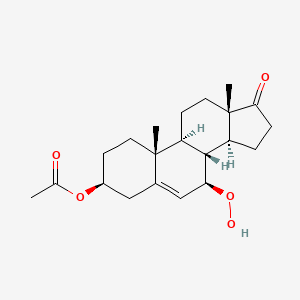
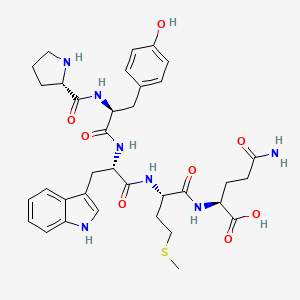
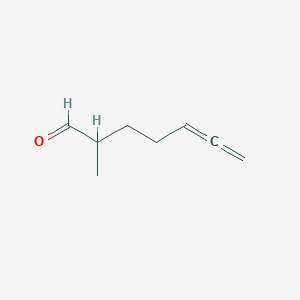
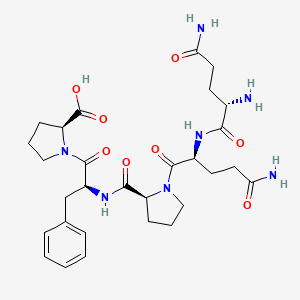
![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)
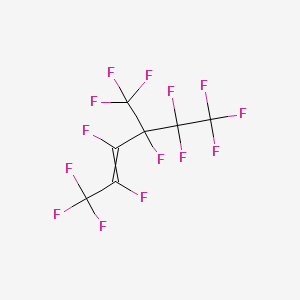
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)
